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Compound of Interest

Compound Name: 3-Chlorotetrahydrofuran

Cat. No.: B094208 Get Quote

An In-depth Technical Guide to 3-Chlorotetrahydrofuran: Structure, Properties, Synthesis,

and Applications

Introduction
3-Chlorotetrahydrofuran is a halogenated cyclic ether that serves as a versatile intermediate

in organic synthesis. Its structure, combining the stable and synthetically useful tetrahydrofuran

(THF) ring with a reactive chlorine substituent, makes it a valuable building block for more

complex molecules. The presence of a chiral center at the site of chlorination adds another

layer of utility, allowing for its use in the stereoselective synthesis of pharmaceutical agents and

other fine chemicals. This guide provides a comprehensive overview of 3-
Chlorotetrahydrofuran, detailing its molecular structure, physicochemical properties, synthetic

routes, reactivity, and applications, with a particular focus on its relevance to researchers in

drug development.

Chapter 1: Molecular Structure and Stereochemistry
The fundamental identity of 3-Chlorotetrahydrofuran is defined by its molecular formula and

the spatial arrangement of its constituent atoms.

Molecular Formula and Weight: The chemical formula for 3-Chlorotetrahydrofuran is

C₄H₇ClO.[1][2][3] This corresponds to a molecular weight of approximately 106.55 g/mol .[1][2]

[3]
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Structural Framework: The molecule consists of a five-membered saturated heterocycle, the

tetrahydrofuran ring, with an oxygen atom replacing one of the carbon atoms. A chlorine atom

is substituted at the third carbon atom of this ring.

Caption: 2D Molecular Structure of 3-Chlorotetrahydrofuran.

Stereoisomerism: The Chiral Nature The carbon atom at the 3-position (C3) is bonded to four

different groups: a hydrogen atom, a chlorine atom, the C2 carbon, and the C4 carbon. This

makes it a stereocenter, or chiral center.[4] Consequently, 3-Chlorotetrahydrofuran is a chiral

molecule and exists as a pair of non-superimposable mirror images known as enantiomers:

(R)-3-Chlorotetrahydrofuran and (S)-3-Chlorotetrahydrofuran.[5][6]

These enantiomers have identical physical properties (e.g., boiling point, density) but differ in

their interaction with plane-polarized light (optical activity) and their reactivity with other chiral

molecules.[4] This distinction is critical in drug development, as different enantiomers of a drug

can have vastly different biological activities and metabolic fates.

Enantiomers of 3-Chlorotetrahydrofuran

(R)-3-Chlorotetrahydrofuran (S)-3-Chlorotetrahydrofuran
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Caption: The (R) and (S) enantiomers of 3-Chlorotetrahydrofuran.

Chapter 2: Physicochemical and Safety Data
A thorough understanding of a compound's physical properties and safety profile is paramount

for its effective and safe use in a research setting.
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Physicochemical Properties The following table summarizes key physicochemical properties of

3-Chlorotetrahydrofuran. Note that many of these values are calculated based on

computational models due to a scarcity of extensively reported experimental data.

Property Value Source

Molecular Formula C₄H₇ClO [1][3]

Molecular Weight 106.55 g/mol [1][3]

Normal Boiling Point (Tboil) 370.58 K (97.43 °C) Joback Calculated Property[7]

Octanol/Water Partition Coeff.

(logP)
1.014 Crippen Calculated Property[7]

Enthalpy of Vaporization

(ΔvapH°)
33.65 kJ/mol Joback Calculated Property[7]

Kovats Retention Index 830.00 (Non-polar column) NIST[7]

Safety and Handling 3-Chlorotetrahydrofuran is a hazardous chemical that requires careful

handling in a controlled laboratory environment.

Hazard Class GHS Classification

Flammability Flammable liquid and vapor (H226)[3]

Acute Toxicity
Harmful if swallowed (H302), in contact with skin

(H312), or if inhaled (H332)[3]

Corrosivity
Causes severe skin burns and eye damage

(H314)[3]

Critical Safety Insight: Peroxide Formation Like its parent compound, tetrahydrofuran, 3-
Chlorotetrahydrofuran can form explosive peroxides upon exposure to air and light,

especially during prolonged storage.[8] This is a critical safety consideration.

Self-Validating Protocol: Containers should be dated upon receipt and upon opening.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b094208?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=R91155&Mask=2000&Type=KOVATS-RI-NON-POLAR-ISOTHERMAL
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chlorooxolane
https://webbook.nist.gov/cgi/cbook.cgi?ID=R91155&Mask=2000&Type=KOVATS-RI-NON-POLAR-ISOTHERMAL
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chlorooxolane
https://www.chemeo.com/cid/80-707-8/3-Chloro-tetrahydrofuran
https://www.chemeo.com/cid/80-707-8/3-Chloro-tetrahydrofuran
https://www.chemeo.com/cid/80-707-8/3-Chloro-tetrahydrofuran
https://www.chemeo.com/cid/80-707-8/3-Chloro-tetrahydrofuran
https://www.benchchem.com/product/b094208?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chlorooxolane
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chlorooxolane
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chlorooxolane
https://www.benchchem.com/product/b094208?utm_src=pdf-body
https://www.benchchem.com/product/b094208?utm_src=pdf-body
https://www.fishersci.com/store/msds?partNumber=AC610450010&productDescription=TETRAHYDROFURAN+ANHYD&vendorId=VN00033901&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC610450010&productDescription=TETRAHYDROFURAN+ANHYD&vendorId=VN00033901&countryCode=US&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094208?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Causality: Before use, especially before distillation or any process involving

heating, the material must be tested for the presence of peroxides. Do not distill to dryness.

Storage: Store in a tightly sealed, air-tight container under an inert atmosphere (e.g.,

nitrogen or argon), away from heat and light.[8]

Chapter 3: Synthesis of 3-Chlorotetrahydrofuran
The synthesis of 3-Chlorotetrahydrofuran is typically achieved through cyclization reactions

where the tetrahydrofuran ring is formed. The choice of method depends on the availability of

starting materials and the desired scale of the reaction.

Protocol: Intramolecular Cyclization of 3,4-Dichlorobutan-1-ol A well-established method

involves the base-mediated cyclization of 3,4-dichlorobutan-1-ol.[9] This reaction is an example

of an intramolecular Williamson ether synthesis.

Causality: The rationale behind this approach is the use of a readily available linear precursor

containing all the necessary atoms. A base is used to deprotonate the hydroxyl group, creating

a nucleophilic alkoxide. This alkoxide then attacks the adjacent carbon bearing a chlorine atom,

displacing the chloride ion and forming the cyclic ether.

Step-by-Step Methodology:

Reactant Preparation: 3,4-Dichlorobutan-1-ol is dissolved in a suitable solvent, such as an

aqueous or alcoholic solution.

Base Addition: An aqueous or alcoholic solution of a Group IA or IIA base (e.g., sodium

hydroxide or calcium hydroxide) is added to the solution.

Reaction Conditions: The reaction mixture is maintained at a temperature between 25°C and

200°C. The reaction is performed in the absence of oxygen.[9]

Mechanism: The base deprotonates the alcohol, forming an alkoxide. The alkoxide then

undergoes an intramolecular SN2 reaction, attacking the carbon at the 4-position and

displacing the chloride, which is a good leaving group.
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Workup and Purification: After the reaction is complete, the mixture is worked up to isolate

the 3-Chlorotetrahydrofuran. This typically involves extraction and distillation.

Start: 3,4-Dichlorobutan-1-ol Dissolve in
Aqueous/Alcoholic Solvent

Add Group IA/IIA Base
(e.g., NaOH)

Heat (25-200 °C)
under inert atmosphere

Intramolecular
Williamson Ether Synthesis

(Cyclization)

Aqueous Workup
& Extraction

Purification
(Distillation) Product: 3-Chlorotetrahydrofuran

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3-Chlorotetrahydrofuran.

Chapter 4: Chemical Reactivity and Synthetic Utility
The synthetic value of 3-Chlorotetrahydrofuran stems from the reactivity of the carbon-

chlorine bond, which allows it to act as an electrophile for a variety of nucleophiles.

Core Reactivity: Nucleophilic Substitution The chlorine atom is an effective leaving group,

making the C3 carbon susceptible to attack by nucleophiles. This allows for the introduction of

a wide range of functional groups at the 3-position of the tetrahydrofuran ring.

Application Example: Synthesis of 3-Aminomethyl Tetrahydrofuran A practical application of this

reactivity is in the synthesis of 3-aminomethyl tetrahydrofuran, a valuable building block for

pharmaceuticals.[10]

Nucleophilic Substitution: 3-Chlorotetrahydrofuran is reacted with a cyanide source, such

as sodium cyanide (NaCN). The cyanide anion (CN⁻) acts as a nucleophile, attacking the C3

carbon and displacing the chloride ion to form 3-cyanotetrahydrofuran.

Reduction: The resulting nitrile group is then reduced to a primary amine. A common method

for this transformation is catalytic hydrogenation using a catalyst like Raney Nickel (Raney

Ni) or Palladium on Carbon (Pd/C) under a hydrogen atmosphere.[10]

This two-step sequence effectively converts the chloro group into an aminomethyl group,

demonstrating the utility of 3-Chlorotetrahydrofuran as a synthetic intermediate.
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Caption: Reaction pathway for the synthesis of 3-Aminomethyl Tetrahydrofuran.

Relevance in Drug Discovery The incorporation of chlorine atoms is a widely used strategy in

medicinal chemistry to modulate the physicochemical properties of drug candidates.[11][12]

Chlorine can enhance membrane permeability, improve metabolic stability, and increase

binding affinity to biological targets. Furthermore, the tetrahydrofuran scaffold itself is present in

numerous FDA-approved drugs, valued for its ability to improve solubility and pharmacokinetic

profiles.[13] Therefore, 3-Chlorotetrahydrofuran represents a key building block that

combines these two advantageous features, making it highly relevant for the synthesis of novel

therapeutic agents.

Chapter 5: Analytical Characterization
Verifying the identity and purity of 3-Chlorotetrahydrofuran is accomplished using standard

analytical techniques, primarily spectroscopic methods. While a comprehensive public

database of experimental spectra is not readily available, the expected spectral features can be

predicted based on the molecule's structure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b094208?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC7111421/
https://www.researchgate.net/publication/332319965_Synthetic_approaches_and_pharmaceutical_applications_of_chloro-containing_molecules_for_drug_discovery_A_critical_review
https://pubmed.ncbi.nlm.nih.gov/40468519/
https://www.benchchem.com/product/b094208?utm_src=pdf-body
https://www.benchchem.com/product/b094208?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094208?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Expected Features

¹H NMR

- Multiple signals in the 1.5-4.5 ppm range. -

The proton on the carbon bearing the chlorine

(H3) would be the most downfield of the ring

protons due to the inductive effect of Cl. -

Complex splitting patterns (multiplets) are

expected due to spin-spin coupling between

adjacent non-equivalent protons.[14]

¹³C NMR

- Four distinct signals for the four unique carbon

atoms. - C2 & C5: Carbons adjacent to the ring

oxygen would appear in the ~65-75 ppm range.

[15] - C3: The carbon bonded to chlorine would

be shifted downfield, expected in the ~55-65

ppm range. - C4: The remaining ring carbon

would be the most upfield, likely in the ~30-40

ppm range.

IR Spectroscopy

- Strong C-O-C stretching vibrations

characteristic of ethers, typically in the 1050-

1150 cm⁻¹ region. - C-H stretching vibrations

from the CH₂ groups just below 3000 cm⁻¹. - A

C-Cl stretching band, typically in the 600-800

cm⁻¹ region.

Mass Spectrometry

- The molecular ion peak (M⁺) would be

observed at m/z 106. - A characteristic M+2

peak at m/z 108 with approximately one-third

the intensity of the M⁺ peak, due to the natural

abundance of the ³⁷Cl isotope. - Fragmentation

would likely involve the loss of Cl or cleavage of

the THF ring.

Conclusion
3-Chlorotetrahydrofuran is a functionally rich and synthetically valuable molecule. Its key

attributes—a stable cyclic ether framework, a reactive chloro substituent, and inherent chirality

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.researchgate.net/figure/The-Parameters-of-the-1-H-and-13-C-NMR-Spectra-in-the-Series-of-Isotopomers-of-THF-1a-f_tbl1_257550273
https://organicchemistrydata.org/hansreich/resources/nmr/?index=nmr_index%2F13C_shift
https://www.benchchem.com/product/b094208?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094208?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


—make it an important intermediate for accessing a diverse range of more complex chemical

structures. For researchers and scientists in drug development and organic synthesis, a firm

grasp of its properties, handling requirements, and reactivity is essential for leveraging its full

potential as a versatile chiral building block.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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